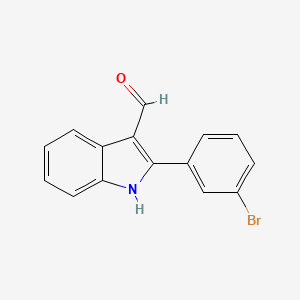

2-(3-bromophenyl)-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

2-(3-bromophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound features a bromine atom attached to the phenyl ring and an aldehyde group attached to the indole ring. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with indole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dimethylformamide or ethanol.

Another approach involves the microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent . This method offers a rapid and efficient synthesis of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Analyse Des Réactions Chimiques

C–H Functionalization Reactions

The aldehyde group at C3 acts as a directing group for regioselective C–H activation. Pd(II)-catalyzed coupling with aryl iodides enables C4-arylation of the indole ring without requiring transient directing groups (TDGs) (Figure 1A) .

Key Conditions :

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Additives: AgOAc (2.0 equiv), NaOPiv (1.5 equiv)

-

Solvent: DMF, 120°C, 24 hours

Substrate Scope and Yields :

| Indole Substituent | Aryl Iodide | Product Yield |

|---|---|---|

| 2-Methyl | Ph-I | 92% |

| 7-Bromo | Ph-I | 85% |

| N1-(4-Bromobenzyl) | Ph-I | 78% |

This method tolerates halogen substituents (e.g., Br, F) and avoids competing N1-arylation due to the aldehyde’s strong directing effect .

Nucleophilic Substitution at the Bromophenyl Ring

The 3-bromophenyl group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids under palladium catalysis. For example:

Reaction :

2-(3-Bromophenyl)-1H-indole-3-carbaldehyde + Phenylboronic acid → 2-(3-Biphenyl)-1H-indole-3-carbaldehyde

Conditions :

Yield : 70–85% (analogous systems) .

Aldehyde Group Reactivity

The C3-aldehyde participates in condensation and cyclization reactions:

Hydrazone Formation

Reaction with hydrazines or semicarbazides yields hydrazone derivatives, which are precursors for heterocycles like pyrazoles .

Example :

-

Hydrazine hydrate + this compound → Corresponding hydrazone

Conditions : Ethanol, glacial acetic acid, reflux (2 hours) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich indole ring undergoes EAS at C5 and C7 positions. For bromination:

Reaction :

this compound + Br₂ → 5,7-Dibromo derivative

Conditions :

Aldehyde Reduction

The aldehyde group is reducible to a hydroxymethyl group using NaBH₄:

Product : 2-(3-Bromophenyl)-1H-indole-3-methanol

Conditions : MeOH, 0°C → RT, 2 hours .

Oxidation to Carboxylic Acid

Strong oxidants (e.g., KMnO₄) convert the aldehyde to a carboxylic acid:

Product : 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid

Conditions : Aqueous KMnO₄, Δ .

Domino Reactions

In 3-acetylindole analogs, Pd-catalyzed C4-arylation triggers acetyl migration to C2 (Figure 1C) . While not directly observed in this compound, this highlights the potential for cascade reactivity in related systems.

Thiazole Derivatives

Reaction with phenacyl bromide and thiourea yields thiazole-indole hybrids :

Conditions : Ethanol, reflux (6 hours)

Yield : 65–80% (analogous substrates) .

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., cyanoacetamide) forms α,β-unsaturated derivatives :

Product : 3-(3-Cyanoacryloyl)-2-(3-bromophenyl)-1H-indole

Yield : 70–75% .

Comparative Reactivity Table

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 2-(3-bromophenyl)-1H-indole-3-carbaldehyde serves as a versatile building block in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of new derivatives.

- Condensation Reactions: It can react with amines and other nucleophiles to form imines or other nitrogen-containing compounds.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles |

| Aldol Condensation | Formation of β-hydroxycarbonyl compounds |

| Cyclization | Formation of indole derivatives |

Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer studies.

Antimicrobial Properties:

Studies have shown that this compound possesses inhibitory effects against various bacterial strains. Its mechanism may involve interference with bacterial enzyme functions critical for growth.

Anticancer Activity:

Preliminary investigations suggest that this compound can induce apoptosis in cancer cells. It has been shown to inhibit key signaling pathways involved in cancer cell proliferation.

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 (Pancreatic) | <0.5 | mTORC1 inhibition |

| A549 (Lung) | 0.66 | Autophagy modulation |

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MIA PaCa-2 pancreatic cancer cells revealed an IC50 value of less than 0.5 μM, indicating potent anticancer activity. The compound was shown to inhibit mTORC1 signaling, which is crucial for cell growth and proliferation.

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, derivatives of this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to the inhibition of dihydrofolate reductase, an essential enzyme for bacterial survival.

Mécanisme D'action

The mechanism of action of 2-(3-bromophenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group contribute to its reactivity and binding affinity. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-bromophenyl)imidazo[2,1-b]oxazole: This compound shares a similar bromophenyl group but differs in the heterocyclic core structure.

3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: Another compound with a bromophenyl group, used in anticancer research.

Uniqueness

2-(3-bromophenyl)-1H-indole-3-carbaldehyde is unique due to its indole core structure, which imparts distinct biological activities and chemical reactivity. The combination of the bromophenyl and aldehyde groups further enhances its versatility in synthetic and medicinal chemistry.

Activité Biologique

2-(3-bromophenyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological properties, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

This compound is characterized by the presence of an indole ring, which is known for its diverse biological activities. The bromophenyl substitution enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.90 μg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | <1 μg/mL |

| Escherichia coli | 15 μg/mL |

| Candida albicans | 10 μg/mL |

These findings suggest that the compound is particularly effective against MRSA, a significant concern in clinical settings due to its resistance to many antibiotics .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction in MDA-MB-231 Cells

In a study involving breast cancer MDA-MB-231 cells, treatment with this compound resulted in:

- Caspase-3 Activation: Increased activity observed at concentrations of 10 μM.

- Cell Cycle Arrest: Significant accumulation of cells in the G0/G1 phase, indicating a halt in progression towards DNA synthesis.

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Signal Transduction Pathways: It influences pathways related to apoptosis and cell cycle regulation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the reaction of indole derivatives with appropriate aldehydes under controlled conditions.

Table 2: Synthesis Conditions for this compound

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Indole + 3-Bromobenzaldehyde | Acetonitrile, NaOH, reflux | 96 |

| Indole + Bromobenzene | THF, NaH, room temperature | 93 |

These synthetic routes not only produce the desired compound but also allow for the exploration of various derivatives that may enhance biological activity .

Propriétés

IUPAC Name |

2-(3-bromophenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-11-5-3-4-10(8-11)15-13(9-18)12-6-1-2-7-14(12)17-15/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZZTCGGZJIVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.